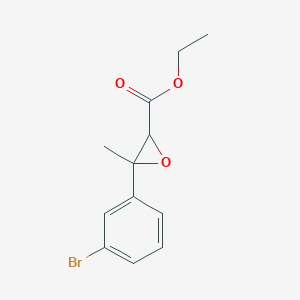

Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate

Description

Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate is an epoxide (oxirane) derivative featuring a brominated aromatic ring and an ester functional group. Its structure comprises a three-membered epoxide ring fused with a 3-bromophenyl substituent and a methyl group at position 3, along with an ethyl ester at position 2 (Fig. 1). Notably, it has been listed as a discontinued product by suppliers, likely due to challenges in synthesis or commercial demand .

Properties

Molecular Formula |

C12H13BrO3 |

|---|---|

Molecular Weight |

285.13 g/mol |

IUPAC Name |

ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate |

InChI |

InChI=1S/C12H13BrO3/c1-3-15-11(14)10-12(2,16-10)8-5-4-6-9(13)7-8/h4-7,10H,3H2,1-2H3 |

InChI Key |

SWPUQKJOQHZAJP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(O1)(C)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate typically involves the following steps:

Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce the bromine atom at the meta position.

Epoxidation: The brominated intermediate is then subjected to epoxidation to form the oxirane ring. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Esterification: Finally, the carboxylate ester group is introduced through esterification with ethanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols.

Reduction: Reduction of the bromophenyl group can yield the corresponding phenyl derivative.

Common Reagents and Conditions:

Oxidation: Use of oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

Diols: Formed from the oxidation of the oxirane ring.

Phenyl Derivatives: Resulting from the reduction of the bromophenyl group.

Substituted Derivatives: Various functionalized compounds obtained through nucleophilic substitution.

Scientific Research Applications

Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate involves its reactivity towards various nucleophiles and electrophiles. The oxirane ring is highly strained and thus highly reactive, making it susceptible to ring-opening reactions. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis under acidic or basic conditions.

Molecular Targets and Pathways:

Nucleophilic Attack: The oxirane ring can be targeted by nucleophiles, leading to ring-opening and formation of new bonds.

Electrophilic Substitution: The bromophenyl group can undergo substitution reactions, introducing new functional groups.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen and Functional Group Modifications

Compound A : 3-(3-Chlorophenyl)-N-phenyloxirane-2-carboxamide

- Structural Differences :

- Halogen : Chlorine (Cl) replaces bromine (Br) at the phenyl position.

- Functional Group : Amide (-CONHPh) replaces the ethyl ester.

- Synthesis : Prepared via Darzens condensation, a method applicable to α,β-epoxy carbonyl compounds .

Compound B : Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate

- Structural Differences :

- Ring System : Oxetane (4-membered ring) replaces oxirane (3-membered epoxide).

- Substituent Position : Bromine is at the para (4-) position of the phenyl ring.

- Properties :

Impact of Halogen Substitution on Bioactivity

Evidence from halogen-substituted chalcones (e.g., (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on) demonstrates that bromine at the 3-position enhances cytotoxicity (IC50 = 100 μg/mL in MCF7 cells) compared to chloro analogs .

Role of the Ester Group: Comparison with Simpler Epoxides

Compound C : Ethyl (2S,3S)-3-methyloxirane-2-carboxylate

- Structural Simplicity : Lacks the bromophenyl group.

- Properties: Lower molar mass (130.14 g/mol vs. ~285–300 g/mol for brominated analogs). Higher volatility and solubility in non-polar solvents .

- Applications : Primarily used as a chiral building block in asymmetric synthesis.

Comparative Data Table

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Bioactivity (IC50/LD50) | Key Applications |

|---|---|---|---|---|---|

| Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate | C₁₃H₁₃BrO₃ | ~297.15 (estimated) | 3-Bromophenyl, methyl, ester | Not reported | Synthesis intermediate |

| 3-(3-Chlorophenyl)-N-phenyloxirane-2-carboxamide | C₁₅H₁₂ClNO₂ | 273.71 | 3-Chlorophenyl, amide | Not reported | Pharmaceutical research |

| Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate | C₁₂H₁₃BrO₃ | 285.13 | 4-Bromophenyl, oxetane | Not reported | Material science |

| (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on | C₁₆H₁₃BrO | 301.18 | 3-Bromophenyl, enone | IC50 = 100 μg/mL (MCF7) | Anticancer research |

Biological Activity

Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate is a compound of significant interest in the field of organic chemistry and medicinal research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C12H13BrO3

- Molecular Weight : 285.13 g/mol

- CAS Number : 81606-42-0

- Structure : The compound features an oxirane (epoxide) ring, a bromophenyl group, and a carboxylate ester, which contribute to its reactivity and biological interactions.

The biological activity of Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites in proteins, potentially leading to altered enzyme activity or signal transduction pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : Interaction with cellular receptors can lead to changes in gene expression and cellular signaling.

Biological Activity Data

Case Studies

-

Anticancer Activity in Cell Lines :

A study investigated the effects of brominated epoxide compounds on human cancer cell lines. Results demonstrated that these compounds induced apoptosis and inhibited proliferation in a dose-dependent manner, suggesting potential for development as anticancer agents. -

Neurotoxicity Assessment :

Research involving Drosophila melanogaster as a model organism showed that exposure to structurally related epoxides led to impaired locomotor function and increased oxidative stress markers. This highlights the need for further investigation into the neurotoxic potential of Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.